molecular formula C7H6ClN5 B1323200 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine CAS No. 882770-78-7

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine

Cat. No.: B1323200
CAS No.: 882770-78-7
M. Wt: 195.61 g/mol
InChI Key: KOHVFKGNGGRICG-UHFFFAOYSA-N
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Description

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by its unique structure, which includes a chlorine atom at the 4-position and an imidazole ring at the 6-position of the pyrimidine ring.

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with nitric oxide synthase, leading to the production of nitric oxide, a crucial signaling molecule in various physiological processes . Additionally, this compound can bind to specific receptors and modulate their activity, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes . Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can also affect the levels of metabolites by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux through different pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures influences its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-hydrazinylpyrimidine with imidazole in the presence of a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or DMSO, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding due to its ability to mimic natural substrates.

    Materials Science: The compound’s heterocyclic structure makes it useful in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: Lacks the amine group at the 5-position, which can affect its reactivity and biological activity.

    6-(1H-Imidazol-1-yl)pyrimidin-4-amine:

Uniqueness

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is unique due to the presence of both chlorine and amine groups, which provide additional sites for chemical modification and enhance its versatility in various applications. The combination of these functional groups with the imidazole and pyrimidine rings makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-chloro-6-imidazol-1-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-6-5(9)7(12-3-11-6)13-2-1-10-4-13/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHVFKGNGGRICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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